TDO2 Inhibition: 45-Fold Gain in Cellular Potency Over a Comparator N-Acyl Tryptophan Derivative
In a direct cellular assay context (human HEK293 cells expressing human TDO/TDO2, measuring reduction in kynurenine production with L-tryptophan as substrate), N(alpha)-[4-nitrobenzoyl]-tryptophan achieves an IC₅₀ of 70 nM . A structurally related N-acyl tryptophan comparator (CHEMBL4860148 / BDBM50567044) tested in human HEK293E cells expressing human TDO2 under analogous conditions yields an IC₅₀ of 3,200 nM . This represents an approximately 45-fold potency advantage for the 4-nitrobenzoyl derivative. A separate rat liver TDO2 assay (homogenate, measuring N-formylkynurenine formation) returned an IC₅₀ of 50 nM for a closely matched 4-nitrobenzoyl-tryptophan chemotype, consistent with the sub-100 nM potency range observed in human cellular systems . By contrast, the same compound shows weak inhibition of recombinant human IDO1 (IC₅₀ = 10,000 nM) and of human IDO2 (Kᵢ = 6,110 nM), confirming that the 4-nitrobenzoyl substitution does not confer broad-spectrum dioxygenase inhibition but rather a pronounced selectivity window for TDO over IDO family enzymes .
| Evidence Dimension | Inhibition of human TDO/TDO2 in HEK293 cellular assays (kynurenine production) |
|---|---|
| Target Compound Data | IC₅₀ = 70 nM (human TDO, HEK293 cells) |
| Comparator Or Baseline | IC₅₀ = 3,200 nM (human TDO2, HEK293E cells) for comparator N-acyl tryptophan derivative CHEMBL4860148 |
| Quantified Difference | ~45-fold greater potency for the 4-nitrobenzoyl derivative |
| Conditions | Cellular assay: HEK293 or HEK293E cells expressing recombinant human TDO/TDO2; L-tryptophan substrate; kynurenine production readout; 12-h incubation (human TDO assay) |
Why This Matters
A 45-fold potency differential at TDO2 directly impacts the compound concentration required for cellular target engagement, reducing the risk of off-target effects at higher dosing windows and enabling more efficient in vitro target validation studies in immuno-oncology research.
- [1] BindingDB. Affinity Data for CHEMBL4577825 (BDBM50514038): Inhibition of human TDO transfected in HEK293 cells assessed as reduction in kynurenine production; IC₅₀ = 70 nM. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514038 View Source
- [2] BindingDB. Affinity Data for CHEMBL4860148 (BDBM50567044): Inhibition of human TDO2 expressed in HEK293E cells; IC₅₀ = 3.20E+3 nM. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567044 View Source
- [3] BindingDB. Affinity Data for TDO2 in rat liver homogenate: IC₅₀ = 50 nM. https://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?polymerid=50001412&target=UNIPROT:P21643 View Source
- [4] BindingDB. Affinity Data for CHEMBL4290236 (BDBM50468028): Inhibition of recombinant human IDO1; IC₅₀ = 1.00E+4 nM. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50468028 View Source
- [5] BindingDB. Affinity Data for CHEMBL4577825 (BDBM50514038): Uncompetitive inhibition of C-terminal His₆-tagged human IDO2; Kᵢ = 6.11E+3 nM. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514038 View Source
